molecular formula C23H27N3O4S B11454141 1-(4-Propoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

1-(4-Propoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

Cat. No.: B11454141
M. Wt: 441.5 g/mol
InChI Key: CAKXCLFBJVDYDE-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a propoxyphenyl group, a thiophen-2-ylcarbonyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(4-Propoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core, the introduction of the propoxyphenyl group, and the attachment of the thiophen-2-ylcarbonyl group. The reaction conditions often require specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Propoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

1-(4-Propoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a tool for studying specific biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Propoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione: This compound has a methoxy group instead of a propoxy group, which may affect its chemical properties and biological activity.

    1-(4-Ethoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione: The ethoxy group in this compound may lead to differences in solubility and reactivity compared to the propoxy derivative.

    1-(4-Butoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione: The butoxy group may result in variations in the compound’s pharmacokinetic and pharmacodynamic properties.

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

1-(4-propoxyphenyl)-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H27N3O4S/c1-2-13-30-18-7-5-17(6-8-18)26-21(27)15-19(22(26)28)24-16-9-11-25(12-10-16)23(29)20-4-3-14-31-20/h3-8,14,16,19,24H,2,9-13,15H2,1H3

InChI Key

CAKXCLFBJVDYDE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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